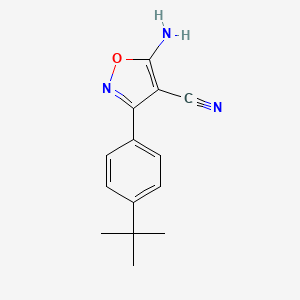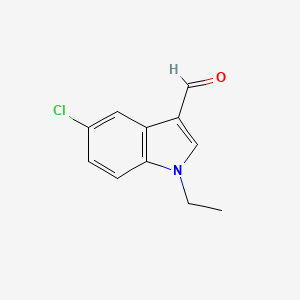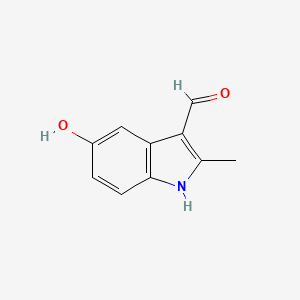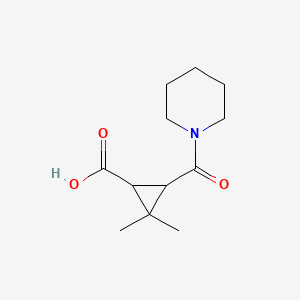
2,2-Dimethyl-3-(piperidin-1-ylcarbonyl)-cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2,2-Dimethyl-3-(piperidin-1-ylcarbonyl)-cyclopropanecarboxylic acid" is a structurally complex molecule that may have potential applications in medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their biological activities, which can be useful for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, the synthesis of 2,2-dimethylcyclopropane carboxylic acid, a related compound, has been summarized and evaluated, including the use of chiral metal catalysts for direct synthesis of chiral products . Although the specific synthesis of "2,2-Dimethyl-3-(piperidin-1-ylcarbonyl)-cyclopropanecarboxylic acid" is not detailed in the provided papers, the methodologies discussed could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives and related compounds can be complex. For example, the study of (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate provides insights into the hydrogen-bonded complexes formed by piperidine derivatives, which could be relevant to understanding the molecular interactions of "2,2-Dimethyl-3-(piperidin-1-ylcarbonyl)-cyclopropanecarboxylic acid" . The use of spectroscopic and theoretical studies, such as single-crystal X-ray analysis and B3LYP/6-311++G(d,p) approach, could be applied to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of cyclopropane derivatives can be inferred from studies on similar compounds. For example, the anodic cyclization of dimethyl 2-(3-oxo-3-arylpropyl) malonates into corresponding dimethyl 2-aroylcyclopropane-1,1-dicarboxylates demonstrates the potential for electrooxidation in synthesizing cyclopropane derivatives . This information could be useful in predicting the chemical reactions that "2,2-Dimethyl-3-(piperidin-1-ylcarbonyl)-cyclopropanecarboxylic acid" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives can vary widely. The inhibitory activity of a quinolinecarboxylic acid derivative on mammalian topoisomerase II suggests that cyclopropane-containing compounds can interact with biological macromolecules, which could be relevant for the pharmacological properties of "2,2-Dimethyl-3-(piperidin-1-ylcarbonyl)-cyclopropanecarboxylic acid" . Additionally, the determination of a cyclopropylmethyl piperidine derivative in human plasma and urine by GLC indicates the potential for such compounds to be analyzed in biological matrices, which could be important for understanding the pharmacokinetics of the compound .
Scientific Research Applications
Biological Activity and Herbicidal Applications
2,2-Dimethyl cyclopropanecarboxylic acid, a structurally similar compound to 2,2-Dimethyl-3-(piperidin-1-ylcarbonyl)-cyclopropanecarboxylic acid, has been identified for its significant biological activity. Compounds derived from it have exhibited excellent herbicidal and fungicidal properties, suggesting potential applications in agricultural sciences (Tian et al., 2009).
Insecticidal and Repellent Properties
In the field of pest control, derivatives of cyclopropanecarboxylic acid have been utilized to develop potent insecticides and repellents. These compounds, including pyrethroids derived from chrysanthemic acid (a related compound), have shown high effectiveness against various insects and are used extensively in agriculture (Ferroni et al., 2015).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, cyclopropanecarboxylic acid derivatives, including compounds with structures similar to 2,2-Dimethyl-3-(piperidin-1-ylcarbonyl)-cyclopropanecarboxylic acid, have been explored for their inhibitory activities on enzymes like topoisomerase II. This indicates potential applications in developing drugs for diseases like cancer (Wentland et al., 1993).
Chemical Synthesis and Organic Chemistry
In organic chemistry, cyclopropanecarboxylic acid derivatives are valuable intermediates. They have been used in synthesizing a range of complex molecules, including chiral compounds and polymers. This highlights their role in facilitating diverse synthetic routes in chemical research (Li Gong, 2007).
Enantioselective Synthesis
Research has also delved into the enantioselective synthesis of cyclopropanecarboxylic acid derivatives. This aspect is crucial in creating optically active compounds, which are significant in drug development and other applications where stereoisomerism is a key factor (Feng et al., 2006).
properties
IUPAC Name |
2,2-dimethyl-3-(piperidine-1-carbonyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2)8(9(12)11(15)16)10(14)13-6-4-3-5-7-13/h8-9H,3-7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPXOWOCHHGYFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(=O)N2CCCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(piperidin-1-ylcarbonyl)-cyclopropanecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


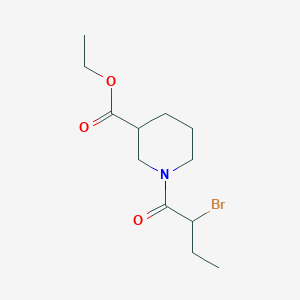
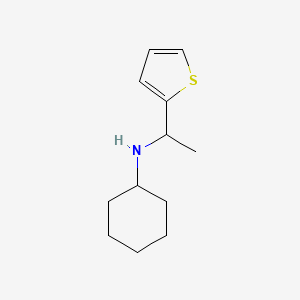
![(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1326731.png)
![N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B1326732.png)
![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1326734.png)
![[1-(2,5-Dimethylbenzyl)piperidin-4-yl]methylamine](/img/structure/B1326735.png)
![4-{[6-(4-Fluorophenyl)pyrimidin-4-YL]-amino}benzoic acid](/img/structure/B1326740.png)
![4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B1326742.png)
